2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride
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Overview
Description
2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride is a synthetic organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a chloromethyl group, and a thiazole ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride typically involves the bromination of a phenylthiazole precursor followed by chloromethylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formaldehyde or chloromethyl methyl ether for the chloromethylation step. The reactions are usually carried out in the presence of a catalyst such as aluminum chloride or iron(III) chloride to facilitate the electrophilic aromatic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms, leading to the formation of simpler thiazole derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Dehalogenated thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiazole ring may also participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
2-(3-Bromophenyl)-1,3-thiazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Chloromethyl)-1,3-thiazole: Lacks the bromophenyl group, reducing its potential for π-π stacking interactions.
2-Phenyl-4-(chloromethyl)-1,3-thiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
Uniqueness: 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride is unique due to the presence of both bromophenyl and chloromethyl groups, which confer distinct reactivity and interaction profiles. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
2-(3-bromophenyl)-4-(chloromethyl)-1,3-thiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNS.ClH/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMRUHYTIDMEIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CS2)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrCl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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